molecular formula C21H22ClN3O2 B14985619 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B14985619
M. Wt: 383.9 g/mol
InChI Key: GYBBVQMVZUIZSX-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a butanamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the chlorophenyl and butanamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C21H22ClN3O2/c1-14(2)15-10-12-16(13-11-15)23-19(26)8-5-9-20-24-21(25-27-20)17-6-3-4-7-18(17)22/h3-4,6-7,10-14H,5,8-9H2,1-2H3,(H,23,26)

InChI Key

GYBBVQMVZUIZSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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